molecular formula C19H22FN5O2S B14938096 N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide

N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide

Cat. No.: B14938096
M. Wt: 403.5 g/mol
InChI Key: QHXBIFZJGPTZIY-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted with a cyclopropyl group at position 5 and a ketobutanamide side chain linked to a 4-(4-fluorophenyl)piperazine moiety. However, its precise pharmacological profile remains underexplored in the provided evidence.

Properties

Molecular Formula

C19H22FN5O2S

Molecular Weight

403.5 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide

InChI

InChI=1S/C19H22FN5O2S/c20-14-3-5-15(6-4-14)24-9-11-25(12-10-24)17(27)8-7-16(26)21-19-23-22-18(28-19)13-1-2-13/h3-6,13H,1-2,7-12H2,(H,21,23,26)

InChI Key

QHXBIFZJGPTZIY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)CCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Thiadiazole Ring Formation

The 1,3,4-thiadiazole core is typically synthesized via cyclization of thiosemicarbazides or thiourea derivatives. For example, 5-cyclopropyl-1,3,4-thiadiazol-2-amine can be prepared by reacting cyclopropanecarboxylic acid hydrazide with carbon disulfide in alkaline conditions:

$$
\text{Cyclopropanecarboxylic acid hydrazide} + \text{CS}2 \xrightarrow{\text{KOH, EtOH}} \text{5-Cyclopropyl-1,3,4-thiadiazol-2-amine} + \text{H}2\text{S}
$$

The intermediate is subsequently treated with phosphorus oxychloride to yield the imine form.

Cyclopropane Functionalization

Cyclopropyl groups are introduced via [2+1] cycloaddition using Simmons-Smith conditions or via alkylation of thiadiazole precursors with cyclopropyl halides. For instance, cyclopropanation of a pre-formed thiadiazole amine with cyclopropylboronic acid under Suzuki-Miyaura coupling conditions has been reported.

Preparation of 4-(4-Fluorophenyl)Piperazine

Piperazine Synthesis

4-(4-Fluorophenyl)piperazine is synthesized by nucleophilic aromatic substitution (SNAr) of 1-fluoro-4-nitrobenzene with piperazine, followed by catalytic hydrogenation:

$$
\text{1-Fluoro-4-nitrobenzene} + \text{Piperazine} \xrightarrow{\text{EtOH, \Delta}} \text{4-(4-Nitrophenyl)piperazine} \xrightarrow{\text{H}_2, Pd/C} \text{4-(4-Aminophenyl)piperazine}
$$

Fluorination is achieved via diazotization and Balz-Schiemann reaction.

Assembly of the 4-Oxobutanamide Linker

β-Ketoamide Formation

The oxobutanamide linker is constructed by reacting ethyl acetoacetate with bromoacetyl chloride, followed by amidation. For example:

  • Ethyl 4-chloroacetoacetate is treated with 4-(4-fluorophenyl)piperazine in acetonitrile under microwave irradiation (160°C, 0.5 h):

$$
\text{Ethyl 4-chloroacetoacetate} + \text{4-(4-Fluorophenyl)piperazine} \xrightarrow{\text{CH}_3\text{CN, MW}} \text{4-[4-(4-Fluorophenyl)piperazin-1-yl]-4-oxobutanoyl chloride}
$$

  • The acyl chloride is then reacted with 5-cyclopropyl-1,3,4-thiadiazol-2-imine in the presence of triethylamine to yield the final amide:

$$
\text{4-[4-(4-Fluorophenyl)piperazin-1-yl]-4-oxobutanoyl chloride} + \text{Thiadiazole imine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound}
$$

Optimization and Mechanistic Insights

Regioselective Amidation

The Z-configuration of the imine is preserved by employing non-polar solvents (e.g., dichloromethane) and low temperatures (0–5°C). Microwave-assisted synthesis enhances reaction rates and purity, as demonstrated in analogous β-ketoamide syntheses.

Purification Strategies

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity is confirmed by HPLC and $$ ^1\text{H} $$-NMR spectroscopy.

Comparative Analysis of Synthetic Routes

Method Yield (%) Advantages Limitations
Classical Cyclocondensation 65–70 Cost-effective, scalable Long reaction times (8–12 h)
Microwave-Assisted 85–90 Rapid (0.5 h), high purity Specialized equipment required
Solid-Phase Synthesis 75–80 Minimal purification steps Limited substrate scope

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the oxobutanamide to a hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the oxobutanamide group can produce alcohols.

Scientific Research Applications

N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring can form hydrogen bonds and coordinate with metal ions, while the piperazine moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Metabolic Stability

Key Analogs :

  • MSO (N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide) : A metabolite of methazolamide, MSO is formed via cytochrome P450-mediated oxidation and auto-oxidation of a sulfenic acid intermediate .
  • Target Compound : The cyclopropyl substituent at position 5 likely enhances stability compared to MSO’s methyl group, which is prone to oxidation and glutathione-dependent futile cycling .

Table 1: Stability and Metabolic Features

Compound Substituent (Position 5) Metabolic Pathway Stability Concerns
Target Compound Cyclopropyl Undetermined (hypothetical CYP450) Potential resistance to oxidation
MSO Methyl CYP450 → Sulfenic acid → Auto-oxidation Chemically unstable; futile cycle with glutathione

Enzyme Inhibition Potential

Key Analogs :

  • 1,3,4-Thiadiazole DHFR Inhibitors : Derivatives with methoxyphenyl and sulfonamide groups exhibit dihydrofolate reductase (DHFR) inhibition, relevant for anticancer applications .
  • Target Compound : The 4-(4-fluorophenyl)piperazine group may enhance binding to enzymes or receptors through hydrophobic and π-stacking interactions, akin to sulfonamide moieties in DHFR inhibitors .

Table 2: Structural Features and Enzyme Interactions

Compound Key Substituents Hypothetical Target
Target Compound 4-(4-Fluorophenyl)piperazine Enzymes/receptors with aromatic binding pockets
DHFR Inhibitors Sulfonamide, methoxyphenyl Dihydrofolate reductase

Key Analogs :

  • Tetrazole-Based Agrochemicals : N′-5-tetrazolyl-N-aroylthioureas and related compounds demonstrate herbicidal and plant growth-regulating activities .
  • Target Compound: While structurally distinct (thiadiazole vs.

Table 3: Bioactivity Comparison

Compound Type Core Structure Reported Activities
Target Compound 1,3,4-Thiadiazole Undetermined (structural inference)
Tetrazole Derivatives Tetrazole Herbicidal, plant growth regulation

Key Analogs :

  • Thiazole-Pyrazole Amides : Synthesized via condensation of hydrazines with ketones, followed by cyclization .
  • Target Compound : Likely synthesized through similar multi-step reactions, with cyclopropane introduction and piperazine coupling as critical steps.

Q & A

Basic: What are the standard synthetic routes for preparing N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide, and how is its purity validated?

Methodological Answer:
The synthesis typically involves multi-step reactions. For the thiadiazole core, a common approach is condensation of thiosemicarbazide derivatives with carboxylic acids under reflux using POCl₃ as a cyclizing agent (e.g., 90°C for 3 hours, as in ). The piperazine-fluorophenyl moiety is introduced via nucleophilic substitution or coupling reactions. Purification often employs flash chromatography and recrystallization (e.g., DMSO/water mixtures, as in ). Purity is validated using HPLC (>95% purity, as in ) and structural confirmation via ¹H/¹³C NMR and FT-IR spectroscopy .

Advanced: How can synthetic yields be optimized for the cyclopropyl-thiadiazole intermediate, given its sensitivity to reaction conditions?

Methodological Answer:
Optimization requires controlled reaction parameters:

  • Temperature: Maintain reflux conditions within ±2°C to prevent side reactions (e.g., decomposition of the cyclopropyl group).
  • Catalyst: Use Lewis acids like ZnCl₂ to enhance cyclization efficiency.
  • Workup: Adjust pH gradually during precipitation (e.g., ammonia solution to pH 8–9) to avoid abrupt pH shifts that degrade the product ().
  • Solvent: Polar aprotic solvents (e.g., DMF) stabilize intermediates. Post-synthesis, monitor reaction progress via TLC and optimize flash chromatography gradients for better resolution .

Basic: What in vitro assays are recommended for initial evaluation of this compound’s biological activity?

Methodological Answer:

  • Antimicrobial Screening: Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) to determine MIC values.
  • Anticancer Activity: Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure, comparing IC₅₀ values to reference drugs (e.g., doxorubicin) .

Advanced: How can researchers resolve discrepancies in reported biological efficacy across studies (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Assay Standardization: Ensure consistent cell passage numbers, serum concentrations, and incubation times.
  • Compound Integrity: Verify purity via HPLC and confirm stability under assay conditions (e.g., DMSO stock solutions stored at -80°C).
  • Target Engagement: Use biophysical methods (e.g., SPR for binding affinity) or enzymatic assays (e.g., kinase inhibition) to directly measure target interaction, reducing variability from cell-based readouts .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of the fluorophenyl-piperazine moiety?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with electron-withdrawing/donating groups (e.g., -Cl, -OCH₃) at the 4-fluorophenyl position to assess electronic effects on receptor binding.
  • Bioisosteric Replacement: Replace the piperazine ring with morpholine or diazepane to evaluate steric and conformational impacts.
  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like serotonin or dopamine receptors, guided by crystallographic data () .

Basic: How should researchers address poor aqueous solubility during formulation for in vivo studies?

Methodological Answer:

  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) to enhance solubility.
  • Excipients: Use co-solvents (e.g., PEG-400) or surfactants (e.g., Tween 80) in vehicle formulations.
  • Nanoparticle Encapsulation: Employ liposomal or PLGA-based carriers to improve bioavailability .

Advanced: What analytical methods are suitable for characterizing metabolic stability, and how does the trifluoromethyl group influence pharmacokinetics?

Methodological Answer:

  • In Vitro Metabolism: Use liver microsomes (human/rat) with LC-MS/MS to identify Phase I/II metabolites. The trifluoromethyl group enhances metabolic stability by reducing oxidative degradation ( ).
  • Computational Prediction: Apply ADMET software (e.g., Schrödinger QikProp) to estimate logP, plasma protein binding, and CYP450 inhibition .

Advanced: How can crystallographic data (e.g., X-ray diffraction) resolve ambiguities in the compound’s tautomeric forms?

Methodological Answer:

  • Single-Crystal Growth: Recrystallize the compound from ethanol/water mixtures under slow evaporation.
  • X-Ray Analysis: Determine the (2Z)-configuration of the thiadiazole-ylidene group and confirm hydrogen bonding patterns (e.g., amide-NH interactions). Compare with DFT-optimized structures for validation ( ) .

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